N,N-dibenzyl-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in patents . The process involves the preparation of a key intermediate, oxetan-2-ylmethanamine, which is a key intermediate in the preparation of certain glucagon-like peptide-1 receptor agonists . The process avoids the use of toxic and hazardous azide compounds .Scientific Research Applications
HIV-1 Integrase Inhibition
Compounds structurally related to N,N-dibenzyl-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide have been investigated for their ability to inhibit HIV-1 integrase, a key enzyme necessary for the HIV virus replication process. For example, 5-(5,6)-dihydrouracil substituted 8-hydroxy-[1,6]naphthyridine-7-carboxylic acid 4-fluorobenzylamide inhibitors exhibited low nanomolar activity in inhibiting both the strand transfer process of HIV-1 integrase and viral replication in cells (Embrey et al., 2005).
Cytotoxic Activity
Another area of research focuses on the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones against cancer cell lines. Modifications of the naphthyridine core have resulted in compounds with potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC), indicating potential applications in cancer therapy (Deady et al., 2005).
Antibacterial Activity
Research into pyridonecarboxylic acids as antibacterial agents has also highlighted the potential of naphthyridine derivatives. Compounds with modifications at specific positions demonstrated improved antibacterial activity, underscoring the relevance of naphthyridine-based structures in developing new antibiotics (Egawa et al., 1984).
Metabolic Studies
Studies on the metabolism and disposition of related compounds, using techniques like 19F-NMR spectroscopy, have provided insights into their pharmacokinetic profiles. Such studies are crucial for understanding the metabolic fate and potential therapeutic applications of these compounds (Monteagudo et al., 2007).
properties
IUPAC Name |
N,N-dibenzyl-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24FN3O2/c31-27-16-8-7-14-25(27)21-34-28-24(15-9-17-32-28)18-26(30(34)36)29(35)33(19-22-10-3-1-4-11-22)20-23-12-5-2-6-13-23/h1-18H,19-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGCQKNIGIILMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
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